molecular formula C22H39Sn B8111899 (4,4,4-Tricyclohexylbutyl)stannanylidyne

(4,4,4-Tricyclohexylbutyl)stannanylidyne

Cat. No.: B8111899
M. Wt: 422.3 g/mol
InChI Key: UGTPHCTXZFAHAR-UHFFFAOYSA-N
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Description

(4,4,4-Tricyclohexylbutyl)stannanylidyne is a unique organotin compound characterized by its complex structure, which includes a stannanylidyne group bonded to a tricyclohexylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,4-Tricyclohexylbutyl)stannanylidyne typically involves the reaction of tricyclohexylbutyl halides with stannane derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-tin bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,4,4-Tricyclohexylbutyl)stannanylidyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The stannanylidyne group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl alcohols, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

(4,4,4-Tricyclohexylbutyl)stannanylidyne has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4,4,4-Tricyclohexylbutyl)stannanylidyne involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with cellular proteins or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,4-Tricyclohexylbutyl)stannane
  • (4,4,4-Tricyclohexylbutyl)stannyl chloride
  • (4,4,4-Tricyclohexylbutyl)stannyl bromide

Uniqueness

(4,4,4-Tricyclohexylbutyl)stannanylidyne is unique due to its stannanylidyne group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable for specific applications where traditional organotin compounds may not be suitable.

Properties

InChI

InChI=1S/C22H39.Sn/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h19-21H,1-18H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPHCTXZFAHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCC[Sn])(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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